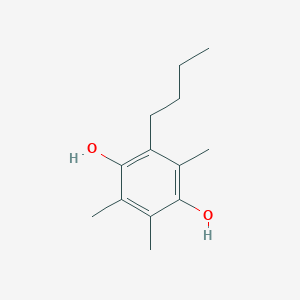
2-Butyl-3,5,6-trimethylbenzene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-3,5,6-trimethylbenzene-1,4-diol is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. This compound features a benzene ring substituted with butyl and methyl groups, as well as two hydroxyl groups. Its unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3,5,6-trimethylbenzene-1,4-diol typically involves the alkylation of a benzene derivative followed by hydroxylation. One common method is the Friedel-Crafts alkylation, where benzene is reacted with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the butyl group. Subsequent methylation can be achieved using methyl iodide and a base like potassium carbonate. Finally, hydroxylation is performed using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency. The process may also include purification steps such as distillation and recrystallization to obtain the final product.
化学反应分析
Types of Reactions
2-Butyl-3,5,6-trimethylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated benzene derivatives.
科学研究应用
2-Butyl-3,5,6-trimethylbenzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as antioxidant activity.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-Butyl-3,5,6-trimethylbenzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes. The aromatic ring can participate in π-π interactions with other aromatic systems, affecting molecular pathways.
相似化合物的比较
Similar Compounds
2-Butyl-3,5,6-trimethylphenol: Similar structure but lacks one hydroxyl group.
2-Butyl-3,5,6-trimethylbenzaldehyde: Contains an aldehyde group instead of hydroxyl groups.
2-Butyl-3,5,6-trimethylbenzoic acid: Contains a carboxylic acid group.
Uniqueness
2-Butyl-3,5,6-trimethylbenzene-1,4-diol is unique due to the presence of two hydroxyl groups, which impart specific reactivity and potential biological activity. This makes it distinct from other similar compounds that may lack these functional groups or have different substituents.
属性
CAS 编号 |
91668-68-7 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC 名称 |
2-butyl-3,5,6-trimethylbenzene-1,4-diol |
InChI |
InChI=1S/C13H20O2/c1-5-6-7-11-10(4)12(14)8(2)9(3)13(11)15/h14-15H,5-7H2,1-4H3 |
InChI 键 |
OQSVDNYWBKTPMH-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(C(=C(C(=C1C)O)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


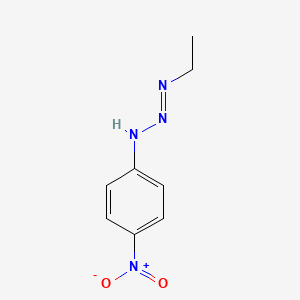
![[1,1'-Biphenyl]-3-YL octanoate](/img/structure/B14354433.png)
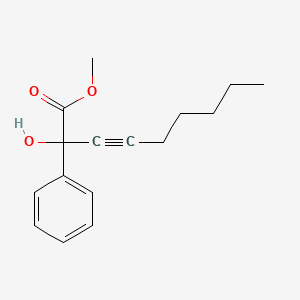
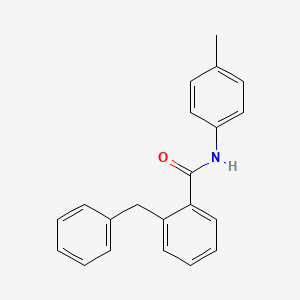

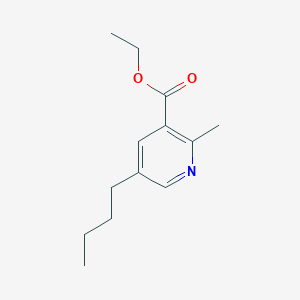
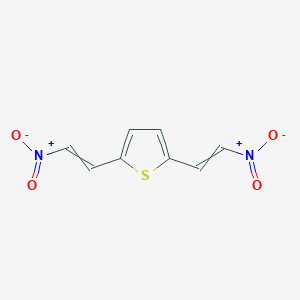
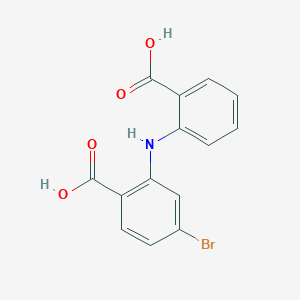
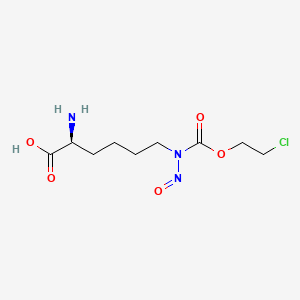
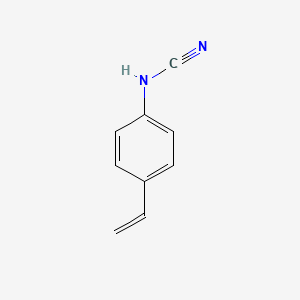
![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-nitro-](/img/structure/B14354485.png)
![2-[Chloro(phenyl)methyl]benzonitrile](/img/structure/B14354490.png)
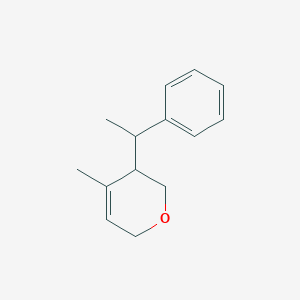
![3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide](/img/structure/B14354511.png)
